RIPA-56

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RIPA-56 是一种强效、选择性且代谢稳定的受体相互作用蛋白 1 激酶抑制剂。其 IC50 值为 13 纳摩尔,表明其具有很高的效力。this compound 在 10 微摩尔浓度下不会影响受体相互作用蛋白 3 激酶活性。 该化合物在减少肿瘤坏死因子 α 诱导的死亡率和全身炎症反应综合征的多器官损伤方面显示出巨大潜力 .

科学研究应用

RIPA-56 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它被用作研究受体相互作用蛋白 1 激酶抑制的工具化合物。 在生物学中,它已被证明可以减少全身炎症反应综合征中肿瘤坏死因子 α 诱导的死亡率和多器官损伤 . 在医学中,this compound 在治疗多发性硬化症和全身炎症反应综合征等疾病方面具有潜在的治疗应用,方法是抑制坏死性凋亡 . 在工业中,它用于开发针对受体相互作用蛋白 1 激酶的新药 .

作用机制

RIPA-56 通过抑制受体相互作用蛋白 1 激酶的活性发挥作用。它与受体相互作用蛋白 1 激酶的变构后口袋结合,阻止其活化和随后的信号通路。这种抑制允许细胞在存在死亡受体配体的情况下存活和增殖。 该机制中涉及的分子靶点包括受体相互作用蛋白 1 激酶及其下游信号通路 .

生化分析

Biochemical Properties

RIPA-56 interacts with RIP1 kinase, a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands . The compound has an IC50 value of 13 nM, indicating its high potency .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) . It also influences cell function by blocking the activity of RIP1 kinase, which allows for cell survival and proliferation in the presence of death receptor ligands .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of RIP1 kinase . This inhibition allows for cell survival and proliferation in the presence of death receptor ligands . The compound has no effect on RIP3 kinase activity at a 10 μM concentration .

Temporal Effects in Laboratory Settings

This compound is supplied as a lyophilized powder and is stable for 24 months in this form . Once in solution, it should be used within 3 months to prevent loss of potency . The compound is soluble in DMSO at 50 mg/ml or ethanol at 50 mg/ml .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) in mice .

Metabolic Pathways

Given its role as an inhibitor of RIP1 kinase, it likely interacts with enzymes and cofactors involved in programmed cell death .

Transport and Distribution

Given its solubility in DMSO and ethanol , it is likely that it can readily diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of RIP1 kinase, it is likely that it localizes to areas of the cell where this enzyme is present .

准备方法

合成路线和反应条件: RIPA-56 通过一系列涉及酰胺键形成的化学反应合成。合成路线通常包括在适当条件下使苄胺衍生物与羧酸衍生物反应,以形成所需的酰胺化合物。 反应条件通常包括使用偶联试剂,例如 N,N'-二环己基碳二亚胺和催化剂,例如 4-二甲基氨基吡啶,以促进酰胺键的形成 .

工业生产方法: this compound 的工业生产涉及扩大实验室环境中使用的合成路线。该工艺经过优化,以确保最终产品的高产率和纯度。 该化合物通常以冻干粉末形式生产,然后用二甲基亚砜重悬用于各种应用 .

化学反应分析

反应类型: RIPA-56 主要经历涉及其与受体相互作用蛋白 1 激酶相互作用的反应。 它通过与受体相互作用蛋白 1 激酶的变构后口袋结合起抑制剂作用,这表明它可能是一种 III 型激酶抑制剂 .

常用试剂和条件: 合成 this compound 中常用的试剂包括苄胺衍生物、羧酸衍生物、N,N'-二环己基碳二亚胺和 4-二甲基氨基吡啶。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜和乙醇 .

形成的主要产品: 从 this compound 合成中形成的主要产品是酰胺化合物本身。 最终产品的纯度通常大于 98%,确保其在各种应用中的有效性 .

相似化合物的比较

RIPA-56 在其对受体相互作用蛋白 1 激酶的高效力和选择性方面是独一无二的。 与其他受体相互作用蛋白 1 激酶抑制剂(例如 Necrostatin-1)不同,this compound 不靶向吲哚胺 2,3-双加氧酶 . 与 this compound 类似的化合物包括 Necrostatin-1、Necrostatin-1s 和其他已被开发用于治疗应用的受体相互作用蛋白 1 激酶抑制剂 .

属性

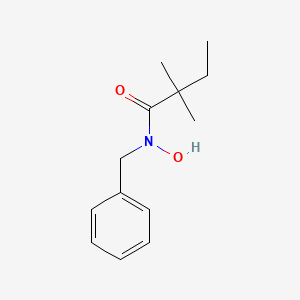

IUPAC Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVHIKSFXVDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)